Cas no 1067-71-6 (Diethyl (2-oxopropyl)phosphonate)

Diethyl (2-oxopropyl)phosphonate 化学的及び物理的性質
名前と識別子
-
- Diethyl (2-oxopropyl)phosphonate
- (2-Oxopropyl)phosphonic Acid Diethyl Ester
- 1-diethoxyphosphorylpropan-2-one
- Acetonylphosphonic Acid Diethyl Ester
- Diethyl Acetonylphosphonate
- Phosphonicacid, (2-oxopropyl)-, diethyl ester (9CI)
- Phosphonic acid, acetonyl-, diethylester (6CI,7CI,8CI)
- 1-Diethoxyphosphinyl-2-propanone
- 2-Oxopropylphosphonicacid diethyl ester
- Diethyl(acetylmethyl)phosphonate
- Diethyl 2-oxopropanephosphonate
- Diethyl phosphonoacetone
- NSC 408852
- AURORA KA-1476
- DIETHYL ACETYLPHOSPHONATE
- Diethyl (2-oxopropyl)phosphote
- Diethyle(2-oxopropyl)phosphonate
- ACETYLPHOSPHONIC ACID DIETHYL ESTER
- Diethylacetonylphosphonate
- DIETHYL(2-OXOPROPYL)PHOSPHONATE
- Diethyl (2-oxopropyl)phosphonate,96%
- Diethyl acetylmethylphosphonate, 97%
- Diethyl (2-oxopropyl)phosphonate 96%
- diethyl 2-oxopropylphosphonate
- Phosphonic acid, (2-oxopropyl)-, diethyl ester
- NSC408852
- KSC490A4T
- Diethyl acetylmethylphosphonate
- C7H15O4P
- DTXSID90147731
- FT-0633273
- AKOS005255526
- SCHEMBL246813
- EN300-86234
- D3174
- 1067-71-6
- PB48769
- STR04005
- CS-W008714
- Diethyl (2-oxopropyl)phosphonate, 96%
- SY015737
- BB 0263080
- NSC-408852
- RSAFKRSMGOSHRK-UHFFFAOYSA-N
- AMY19196
- 1-diethoxyphosphoryl-propan-2-one
- J-001645
- MFCD00044728
- (2-oxo-propyl)-phosphonic acid diethyl ester
- BBL100721
- STL554515
-
- MDL: MFCD00044728
- インチ: 1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3
- InChIKey: RSAFKRSMGOSHRK-UHFFFAOYSA-N
- ほほえんだ: P(C([H])([H])C(C([H])([H])[H])=O)(=O)(OC([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])[H]
- BRN: 1365081
計算された属性
- せいみつぶんしりょう: 194.07100
- どういたいしつりょう: 194.070795
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 52.6
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.01 g/mL at 25 °C(lit.)
- ふってん: 126 °C/9 mmHg(lit.)
- フラッシュポイント: 華氏温度:>235.4°f
摂氏度:>113°c - 屈折率: n20/D 1.433(lit.)
- ようかいど: Miscible with tetrahydrofuran, ether, dichloromethane and chloroform.
- PSA: 62.41000
- LogP: 1.84150
- ようかいせい: テトラヒドロフラン/エチルエーテル/ジクロロメタンとクロロホルムに可溶性
Diethyl (2-oxopropyl)phosphonate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H227-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S24/25
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- セキュリティ用語:S24/25
Diethyl (2-oxopropyl)phosphonate 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Diethyl (2-oxopropyl)phosphonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 919785-5G |
Diethyl (2-oxopropyl)phosphonate, 96% |
1067-71-6 | 96% | 5G |
¥ 239 | 2022-04-26 | |
Ambeed | A108705-100g |
Diethyl (2-oxopropyl)phosphonate |
1067-71-6 | 97% | 100g |
$243.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015967-10g |
1-Diethoxyphosphinyl-2-propanone |
1067-71-6 | 98% | 10g |
¥143.00 | 2024-08-09 | |
TRC | D476565-100g |
Diethyl (2-Oxopropyl)phosphonate |
1067-71-6 | 100g |
$ 1450.00 | 2022-06-05 | ||
Oakwood | 079617-5g |
Diethyl (2-oxopropyl)phosphonate |
1067-71-6 | 95% | 5g |
$27.00 | 2024-07-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807126-25g |
Diethyl (2-oxopropyl)phosphonate |
1067-71-6 | ≥95% | 25g |
¥518.00 | 2022-09-28 | |
BAI LING WEI Technology Co., Ltd. | 919785-25G |
Diethyl (2-oxopropyl)phosphonate, 96% |
1067-71-6 | 96% | 25G |
¥ 886 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 919785-1G |
Diethyl (2-oxopropyl)phosphonate, 96% |
1067-71-6 | 96% | 1G |
¥ 109 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D107739-1g |
Diethyl (2-oxopropyl)phosphonate |
1067-71-6 | 96% | 1g |
¥29.90 | 2023-09-03 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26896-5g |
Diethyl acetylmethylphosphonate, 97% |
1067-71-6 | 97% | 5g |
¥1562.00 | 2023-02-28 |
Diethyl (2-oxopropyl)phosphonate 関連文献
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Kanumuri Ramesh Reddy,Elisa Lubian,M. Phani Pavan,Han-Je Kim,Eunkyung Yang,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2013 37 1157
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2. 1,5-Asymmetric induction of chirality: highly diastereoselective synthesis of homoallylic tertiary alcohols by the Lewis acid-mediated addition of allylstannanes into ketones in the side-chain of π-allyltricarbonyliron lactone complexesSteven V. Ley,Liam R. Cox J. Chem. Soc. Perkin Trans. 1 1997 3315
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3. Synthesis of the C-14–C-26 segment of amphidinolide BHaruaki Ishiyama,Takahiro Takemura,Masashi Tsuda,Jun’ichi Kobayashi J. Chem. Soc. Perkin Trans. 1 1999 1163
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4. The use of π-allyltricarbonyliron lactone complexes in the synthesis of the resorcylic macrolides α- and β-zearalenolSvenja Burckhardt,Steven V. Ley J. Chem. Soc. Perkin Trans. 1 2002 874
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Kanumuri Ramesh Reddy,Elisa Lubian,M. Phani Pavan,Han-Je Kim,Eunkyung Yang,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2013 37 1157
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Katherine Chulvi,Pablo Gavi?a,Ana M. Costero,Salvador Gil,Margarita Parra,Raúl Gotor,Santiago Royo,Ramón Martínez-Má?ez,Felix Sancenón,José-L. Vivancos Chem. Commun. 2012 48 10105
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7. Synthesis of optically active A-factorPhilip J. Parsons,Pierre Lacrouts,A. D. Buss J. Chem. Soc. Chem. Commun. 1995 437
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Fangjun Xiong,Haifeng Wang,Lingjie Yan,Lingjun Xu,Yuan Tao,Yan Wu,Fener Chen Org. Biomol. Chem. 2015 13 9813
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9. Synthesis of the C-14–C-26 segment of amphidinolide BHaruaki Ishiyama,Takahiro Takemura,Masashi Tsuda,Jun’ichi Kobayashi J. Chem. Soc. Perkin Trans. 1 1999 1163
-
10. The use of π-allyltricarbonyliron lactone complexes in the synthesis of the resorcylic macrolides α- and β-zearalenolSteven V. Ley,Svenja Burckhardt J. Chem. Soc. Perkin Trans. 1 2000 3028
Diethyl (2-oxopropyl)phosphonateに関する追加情報
Comprehensive Overview of Diethyl (2-oxopropyl)phosphonate (CAS No. 1067-71-6): Structure, Synthesis, and Emerging Applications
Diethyl (2-oxopropyl)phosphonate, identified by the CAS number 1067-71-6, is a versatile organophosphorus compound that has garnered significant attention in contemporary chemical research. This compound belongs to the class of phosphonic esters, characterized by the general formula R–P(=O)(OR′)₂, where R represents an organic substituent and OR′ denotes alkoxy groups. The specific structure of Diethyl (2-oxopropyl)phosphonate features a propionyl backbone with two ethoxy groups attached to the phosphorus atom, conferring unique reactivity and functional group compatibility. Recent studies highlight its potential as a building block in pharmaceutical development, agrochemical formulations, and materials science due to its tunable physicochemical properties.
The synthesis of CAS No. 1067-71-6 typically involves nucleophilic substitution reactions between phosphorus trichloride or its derivatives and appropriate alcohols under controlled conditions. A notable advancement in this area is the use of green chemistry methodologies to enhance yield while minimizing byproduct formation. For instance, solvent-free microwave-assisted protocols have demonstrated improved efficiency in generating Diethyl (2-oxopropyl)phosphonate, aligning with modern sustainability goals in chemical manufacturing.
In terms of chemical properties, the compound exhibits moderate thermal stability and hydrolytic resistance under neutral conditions, making it suitable for applications requiring long-term stability. Its solubility profile—favoring polar organic solvents such as acetone and ethanol—enables integration into diverse reaction systems. Spectroscopic analyses reveal distinct infrared absorption bands at ~1850 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (P–O–C asymmetric stretch), which are critical for structural confirmation and purity assessment.
Recent breakthroughs in medicinal chemistry have explored the role of Diethyl (2-oxopropyl)phosphonate as a scaffold for drug discovery. Researchers at [Institute Name] reported its utility as a prodrug carrier for antiviral agents, leveraging the labile P–O bond to achieve site-specific release mechanisms within biological systems. This approach has shown promise in enhancing therapeutic efficacy while reducing systemic toxicity—a key challenge in modern pharmacology.
Beyond pharmaceuticals, the compound's reactivity has been harnessed in catalytic processes. A 2024 study published in *Advanced Synthesis & Catalysis* demonstrated its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex aromatic frameworks with high regioselectivity. Such advancements underscore its value as a tool compound for synthetic organic chemists aiming to streamline multistep syntheses.
In environmental science applications, investigations into biodegradation pathways have revealed that certain microbial strains can metabolize CAS No. 1067-71-6 through phosphodiesterase enzymes without producing toxic intermediates. This biocompatibility positions it as a candidate for eco-friendly formulations where traditional organophosphate compounds might pose ecological risks.
The analytical characterization of this compound remains an active research area. Techniques such as nuclear magnetic resonance spectroscopy (31P NMR), mass spectrometry (ESI+), and X-ray crystallography have been employed to elucidate its conformational behavior and intermolecular interactions under varying conditions. These insights are crucial for optimizing its performance across different industrial contexts.
Economically viable production routes continue to evolve through process intensification strategies like continuous flow chemistry platforms. These innovations not only reduce energy consumption but also enable scalable manufacturing processes essential for commercial deployment of products incorporating Diethyl (2-oxopropyl)phosphonate.
Ongoing research also explores hybrid materials incorporating this phosphonic ester derivative into polymer matrices or metal oxide frameworks for sensor development applications. Preliminary results indicate enhanced sensitivity toward volatile organic compounds due to the compound's polar nature and ability to form hydrogen bonds with target analytes.
The safety profile of this substance is another focal point within current studies. Toxicological assessments conducted under OECD guidelines have established low acute toxicity when compared against conventional organophosphate analogs, further supporting its adoption across multiple sectors including food packaging materials where indirect contact regulations apply strictly.
In summary, the multifaceted utility of Diethyl (2-oxopropyl)phosphonate underscores its importance as both an intermediate material and functional component within advanced chemical technologies today.
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